molecular formula C19H18FNO4S B2511934 1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-44-4

1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2511934
CAS No.: 877811-44-4
M. Wt: 375.41
InChI Key: TZSYXXLKQUMQKF-UHFFFAOYSA-N
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Description

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a spiro linkage between a chroman and a piperidinone moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH3A1), a key enzyme involved in the metabolism of aldehydes . This interaction is characterized by the binding of the compound to the active site of the enzyme, leading to enzyme inhibition and subsequent effects on metabolic processes.

Cellular Effects

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of ALDH3A1, inhibiting its activity and affecting the metabolism of aldehydes . This inhibition leads to the accumulation of aldehydes, which can have various downstream effects on cellular processes. Additionally, the compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and apoptosis in animal models, indicating potential toxicity at elevated concentrations.

Metabolic Pathways

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of aldehydes and other biomolecules . The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes, which can have various downstream effects on metabolic processes.

Transport and Distribution

The transport and distribution of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with transporters involved in the uptake and distribution of small molecules, leading to its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within cells.

Subcellular Localization

The subcellular localization of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, such as the mitochondria and nucleus . This localization can affect its activity and function, leading to changes in cellular processes and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to scale up the reaction. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSYXXLKQUMQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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